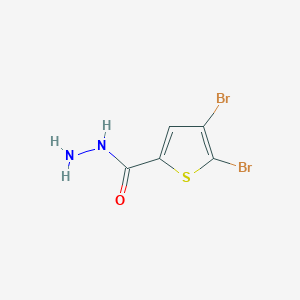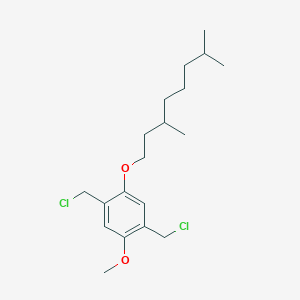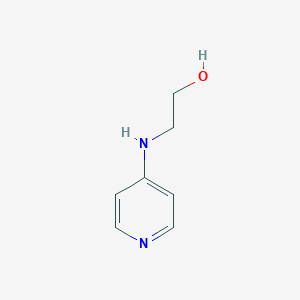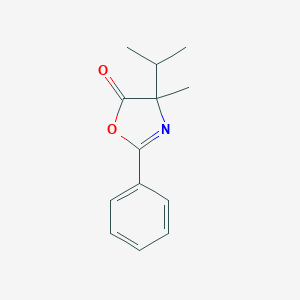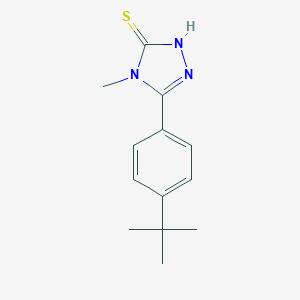
5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of derivatives of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazoles-3-thiol involves the transformation of appropriate ylidene derivatives through a process that yields crystal substances, insoluble in water but soluble in organic solvents. The structural confirmation of these compounds is typically achieved using modern instrumental methods such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry, highlighting the critical role of these techniques in determining the purity and composition of synthesized compounds (Aksyonova-Seliuk et al., 2018).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives are synthesized through various chemical reactions. For example, Bayrak et al. (2009) detailed the synthesis of related 1,2,4-triazoles and their derivatives like Mannich and Schiff bases, along with their antimicrobial activities. Their study revealed that the synthesized compounds generally exhibited good or moderate antimicrobial activity (Bayrak et al., 2009). Aksyonova-Seliuk et al. (2018) discussed the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols and emphasized the low toxicity and broad spectrum of biological activity of 1,2,4-triazole derivatives, highlighting their promise for further research in biological active substances (Aksyonova-Seliuk et al., 2018).
Antimicrobial and Antibacterial Activities
Several studies have indicated that derivatives of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol demonstrate significant antimicrobial and antibacterial properties. For instance, Ghoneim & Mohamed (2013) synthesized related compounds and characterized them using spectroscopic techniques, finding that the prepared compounds also displayed antimicrobial activities (Ghoneim & Mohamed, 2013). Similarly, Tien et al. (2016) synthesized derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle and tested them for antimicrobial activity against various microorganisms (Tien et al., 2016).
DNA Methylation Inhibition and Anticancer Properties
Hovsepyan et al. (2018) introduced benzylsulfanylethyl groups in the 5-position of the 1,2,4-triazole heterocycle, leading to the formation of new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives. These compounds were studied for anti-tumor activity and effects on the methylation level of tumor DNA, indicating potential applications in cancer therapy (Hovsepyan et al., 2018).
Corrosion Inhibition
Yadav et al. (2013) investigated benzimidazole derivatives, including 5-(4-(tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel in acidic solutions. They found that these compounds exhibit promising properties as corrosion inhibitors, highlighting their potential in industrial applications (Yadav et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-13(2,3)10-7-5-9(6-8-10)11-14-15-12(17)16(11)4/h5-8H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKPLKLHZOBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351515 | |
| Record name | 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
175276-75-2 | |
| Record name | 5-[4-(1,1-Dimethylethyl)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



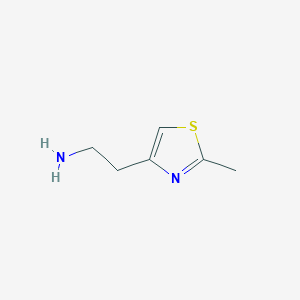
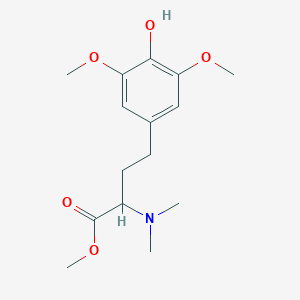


![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
